molecular formula C19H23N3O2 B2700114 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide CAS No. 1251604-54-2

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide

Cat. No. B2700114
CAS RN: 1251604-54-2
M. Wt: 325.412
InChI Key: NTBZANLBGGBJQU-UHFFFAOYSA-N
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Description

“2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide” is a chemical compound with the CAS number 1251604-54-2 .


Physical And Chemical Properties Analysis

While the compound’s physical and chemical properties are mentioned in some sources , specific details are not provided.

Scientific Research Applications

Synthesis and Pharmacological Activities

A novel series of quinazolinyl acetamides, including compounds structurally related to 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide, has been synthesized to investigate their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated significant potency comparable or superior to standard drugs like diclofenac sodium, while exhibiting mild ulcerogenic potential, suggesting a favorable therapeutic profile for pain and inflammation management without the severe gastrointestinal side effects often associated with NSAIDs (Alagarsamy et al., 2015).

Structural Analysis and Molecular Docking

In the realm of structural chemistry, the molecular structure and vibrational spectroscopy of closely related quinazoline derivatives have been extensively studied using techniques like FT-IR, FT-Raman, and DFT calculations. These studies not only elucidate the structural characteristics of these compounds but also explore their electronic properties and potential for intermolecular interactions. Such insights are crucial for understanding the molecular basis of their pharmacological activities and for designing compounds with optimized efficacy and safety profiles (El-Azab et al., 2016).

Antimicrobial and Antitumor Activities

Further extending the application spectrum, certain quinazolinone derivatives have demonstrated remarkable antimicrobial and antitumor activities. These findings highlight the potential of such compounds in addressing a range of infectious diseases and cancers, underscoring the versatility of the quinazoline scaffold in medicinal chemistry. The synthesis of these compounds involves multi-step reactions, starting from basic chemical precursors to yield structurally complex entities with potent biological activities (Patel & Shaikh, 2011).

Safety and Hazards

The safety data and potential hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-12-6-9-15-7-2-1-3-8-15)13-22-14-21-17-11-5-4-10-16(17)19(22)24/h1-3,7-8,14H,4-6,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBZANLBGGBJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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